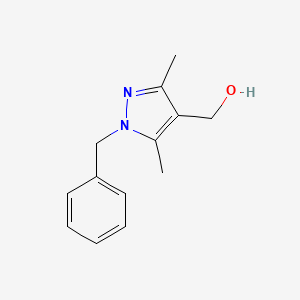

(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol

Description

(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative featuring a benzyl group at the N1 position, methyl substituents at C3 and C5, and a hydroxymethyl group at C2. Its molecular formula is C₁₃H₁₆N₂O, with a molecular weight of 216.28 g/mol (CAS: 58789-53-0) .

Properties

CAS No. |

70817-25-3 |

|---|---|

Molecular Formula |

C13H16N2O |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

(1-benzyl-3,5-dimethylpyrazol-4-yl)methanol |

InChI |

InChI=1S/C13H16N2O/c1-10-13(9-16)11(2)15(14-10)8-12-6-4-3-5-7-12/h3-7,16H,8-9H2,1-2H3 |

InChI Key |

BZUCAVSXQMLPFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol typically involves the condensation of 3,5-dimethylpyrazole with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

Oxidation: Benzyl aldehyde or benzyl carboxylic acid.

Reduction: Benzyl alcohol or benzyl amine.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol and its derivatives possess potent anticancer activities. For instance, studies have shown that these compounds can modulate critical cellular pathways involved in cancer progression, particularly the mechanistic target of rapamycin complex 1 (mTORC1) pathway.

Case Study: Autophagy Modulation

A notable study explored the effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides derived from this compound on pancreatic cancer cell lines (MIA PaCa-2). These derivatives demonstrated submicromolar antiproliferative activity and were found to disrupt autophagic flux by interfering with mTORC1 reactivation under starvation conditions. This indicates a novel mechanism of action for these compounds as potential anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for further development in the field of antimicrobial therapy.

Industrial Production

In industrial settings, continuous flow reactors may be employed to optimize conditions for higher yields while adhering to green chemistry principles.

Mechanism of Action

The mechanism of action of (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound binds to enzymes and receptors involved in cellular processes, such as DNA synthesis and repair, leading to its biological effects.

Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol can be contextualized by comparing it to structurally related pyrazole derivatives. Key distinctions lie in substituent variations at the N1 and C4 positions, which significantly influence activity and mechanism.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Findings:

Antiproliferative Activity :

- The benzamide analog (N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide ) exhibits potent anticancer activity (submicromolar IC₅₀ in MIA PaCa-2 pancreatic cancer cells) via mTORC1 inhibition and autophagy modulation. The hydroxymethyl variant lacks direct evidence of similar activity, suggesting the benzamide group is critical for targeting mTORC1 .

- In ovarian cancer models, benzamide derivatives disrupt autophagic flux by impairing mTORC1 reactivation under nutrient stress, leading to LC3-II accumulation and cell death .

Antioxidant Activity: Pyrazole methanol derivatives with ethyl or benzyl groups at N1 (e.g., (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol) demonstrate significant antioxidant activity (up to 96.64% radical scavenging), likely due to the hydroxymethyl group’s redox properties .

Structural-Activity Relationships (SAR) :

- N1 Substituent : Benzyl and phenyl groups enhance lipophilicity and target affinity in antiproliferative analogs, while smaller groups (e.g., ethyl) may favor antioxidant effects .

- C4 Substituent : Amide groups (e.g., benzamide) are critical for mTORC1 interaction, whereas hydroxymethyl groups may prioritize antioxidant or metabolic stability .

Table 2: Pharmacokinetic and Stability Data (Selected Compounds)

Biological Activity

(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with a benzyl group and a hydroxymethyl group. Its molecular formula is , which contributes to its unique chemical reactivity and biological activity.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism primarily involves modulation of the mTORC1 signaling pathway, which is crucial for cell growth and survival.

-

Mechanism of Action :

- Inhibition of mTORC1 activity leads to increased autophagy levels, which can disrupt cancer cell survival mechanisms under nutrient-restricted conditions .

- The compound has been shown to enhance basal autophagy while impairing autophagic flux during nutrient refeeding, indicating a potential dual role in cancer therapy .

-

Case Studies :

- In vitro studies on pancreatic cancer cell lines (MIA PaCa-2) revealed that derivatives of this compound showed submicromolar antiproliferative activity and good metabolic stability .

- These compounds were effective in reducing mTORC1 reactivation following starvation, demonstrating their potential as novel anticancer agents .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Preliminary SAR studies have identified key features that enhance its biological activity:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| (1-benzyl-3,5-dimethyl-1H-pyrazole) | Lacks hydroxymethyl group | Focuses on pyrazole chemistry |

| 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid | Contains acetic acid group | Alters reactivity due to different functional group |

| 3,5-Dimethyl-1H-pyrazole | Lacks benzyl and hydroxymethyl groups | Basic pyrazole structure |

The presence of both the benzyl group and the hydroxymethyl moiety allows for versatile modifications and interactions with various molecular targets, enhancing its therapeutic potential.

In Vitro Studies

A series of in vitro experiments have confirmed the compound's ability to modulate critical cellular pathways:

- Autophagy Modulation : It has been shown to increase autophagy at basal levels while disrupting autophagic flux under nutrient refeeding conditions .

In Vivo Studies

While most current research focuses on in vitro findings, preliminary in vivo studies are essential for assessing the therapeutic potential in animal models. These studies will help elucidate pharmacokinetics and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.